molecular formula C10H9ClFN5O2 B5699778 4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B5699778
M. Wt: 285.66 g/mol
InChI Key: OXUDHZBPXREHRO-UHFFFAOYSA-N
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Description

4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has gained much attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the inflammatory response and the growth of cancer cells. By inhibiting these enzymes, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide have been studied extensively. This compound has been found to reduce inflammation and inhibit the growth of cancer cells. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide in lab experiments is its potential applications in the fields of anti-inflammation and anti-cancer research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide. One of the future directions is to explore its potential applications in the field of drug development. Another future direction is to study its potential toxicity and side effects in more detail. Additionally, further research is needed to understand the full mechanism of action of this compound and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide involves the reaction of 2-chloro-4-fluorobenzylamine with 1,2,5-oxadiazole-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound, which is further purified to obtain the final product.

Scientific Research Applications

The 4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide has potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells.

properties

IUPAC Name

4-amino-N'-[(2-chloro-4-fluorophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN5O2/c11-7-3-6(12)2-1-5(7)4-18-16-9(13)8-10(14)17-19-15-8/h1-3H,4H2,(H2,13,16)(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUDHZBPXREHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CON=C(C2=NON=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)CO/N=C(/C2=NON=C2N)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

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